N-(pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride
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Overview
Description
N-(pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride is a complex organic compound that features a pyrrolidine ring fused with a benzo-dioxine structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride typically involves the construction of the pyrrolidine ring followed by its functionalization. One common method includes the cyclization of appropriate acyclic precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for scalability. These processes often include the use of automated reactors and continuous flow systems to maintain consistency and efficiency. The reaction conditions are carefully monitored to ensure the desired product is obtained with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
N-(pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bases like sodium hydroxide, acids like hydrochloric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N-(pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring and benzo-dioxine structure allow it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities.
Benzo-dioxine derivatives: Compounds with similar benzo-dioxine structures, such as certain benzodioxole derivatives.
Uniqueness
N-(pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride is unique due to its combined pyrrolidine and benzo-dioxine structure, which imparts distinct chemical and biological properties. This combination allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C13H17ClN2O3 |
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Molecular Weight |
284.74 g/mol |
IUPAC Name |
N-pyrrolidin-3-yl-2,3-dihydro-1,4-benzodioxine-5-carboxamide;hydrochloride |
InChI |
InChI=1S/C13H16N2O3.ClH/c16-13(15-9-4-5-14-8-9)10-2-1-3-11-12(10)18-7-6-17-11;/h1-3,9,14H,4-8H2,(H,15,16);1H |
InChI Key |
GUPNCGJRKIQVKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1NC(=O)C2=C3C(=CC=C2)OCCO3.Cl |
Origin of Product |
United States |
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